molecular formula C15H15ClO3S2 B2809372 1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol CAS No. 338409-57-7

1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol

Cat. No.: B2809372
CAS No.: 338409-57-7
M. Wt: 342.85
InChI Key: SZEOPYOLYVTVEG-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol is a synthetic organic compound featuring a propanol backbone substituted with a 4-chlorophenylsulfanyl group at position 1 and a phenylsulfonyl group at position 2. This structure combines sulfonyl and sulfanyl moieties, which are known to influence both physicochemical properties and biological activity. These compounds are typically synthesized via multistep protocols involving nucleophilic substitutions and heterocyclic ring formations .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(4-chlorophenyl)sulfanylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3S2/c16-12-6-8-14(9-7-12)20-10-13(17)11-21(18,19)15-4-2-1-3-5-15/h1-9,13,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEOPYOLYVTVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(CSC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol typically involves the reaction of 4-chlorothiophenol with phenylsulfonyl chloride in the presence of a base, followed by the addition of a propanol derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Physical Properties

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₅H₁₅ClO₃S₂ 354.86 Not Reported 1-(4-Chlorophenyl)sulfanyl, 3-phenylsulfonyl
7k C₂₄H₂₇ClN₄O₄S₂ 535 66–68 N-(2-Ethylphenyl)propanamide, 1,3,4-oxadiazole, 4-chlorophenylsulfonyl
7l C₂₄H₂₇ClN₄O₄S₂ 535 77–79 N-(4-Ethylphenyl)propanamide, 1,3,4-oxadiazole, 4-chlorophenylsulfonyl
7m C₂₅H₂₉ClN₄O₄S₂ 549 64–66 N-(2-Ethyl-6-methylphenyl)propanamide, 1,3,4-oxadiazole, 4-chlorophenylsulfonyl
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) C₁₆H₁₂ClO₂ 271.72 Not Reported 4-Chlorophenyl, p-tolyl, α,β-unsaturated ketone

Key Observations :

  • Substituent Impact : The presence of a 1,3,4-oxadiazole ring in compounds 7k–7m increases molecular weight and complexity compared to the target compound. Ethyl and methyl groups on the aromatic rings (e.g., 7k vs. 7m) reduce melting points, likely due to steric hindrance .
  • Sulfonyl vs. Sulfanyl : Sulfonyl groups enhance polarity and hydrogen-bonding capacity, whereas sulfanyl groups contribute to lipophilicity, affecting solubility and bioavailability .

Spectroscopic Characteristics

Table 2: Spectroscopic Data Comparison

Compound ID/Name IR Peaks (cm⁻¹) NMR Highlights (δ, ppm) EIMS Fragments (m/z)
7k 3275 (N–H), 1675 (C=O) 1H: 8.01 (s, 1H, NH), 7.82 (d, 2H, Ar–Cl) 535 [M⁺], 437, 324
7l 3280 (N–H), 1678 (C=O) 1H: 7.98 (s, 1H, NH), 7.79 (d, 2H, Ar–Cl) 535 [M⁺], 437, 324
7m 3290 (N–H), 1680 (C=O) 1H: 8.05 (s, 1H, NH), 7.85 (d, 2H, Ar–Cl) 549 [M⁺], 451, 338
C1 1705 (C=O), 1590 (C=C) 1H: 7.92 (d, 2H, Ar–Cl), 7.45 (d, 2H, p-tolyl) 271 [M⁺], 235, 139

Key Observations :

  • IR : All compounds show strong C=O stretches (~1675–1705 cm⁻¹), while N–H stretches (~3275–3290 cm⁻¹) confirm secondary amides in 7k–7m .
  • NMR : Aromatic proton signals (δ 7.79–8.05 ppm) confirm the presence of chlorophenyl and substituted phenyl groups. Methyl/ethyl substituents in 7m cause upfield shifts compared to 7k/l .

Table 3: Bioactivity Comparison

Compound ID/Name Cytotoxicity (IC₅₀, μg/mL) Hemolytic Potential Key Findings
C1 1,484.75 (Non-toxic) Not Reported No significant cytotoxic effect
C2–C4 ~100 (Active) Not Reported Inhibit MCF7 cell proliferation
7a–q Not Reported Low toxicity Retained bioactivity with low hemolysis

Key Observations :

  • Substituent-Activity Relationship : Compounds with α,β-unsaturated ketones (C2–C4) exhibit cytotoxic effects (IC₅₀ ~100 μg/mL), while saturated analogs (C1) are inactive .

Biological Activity

1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol, identified by the CAS number 338409-57-7, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with both chlorophenyl and phenylsulfonyl groups, which contribute to its reactivity and biological interactions. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H15ClO3S2. The presence of functional groups such as sulfonyl and chlorophenyl is significant in determining its biological activity.

PropertyValue
Molecular Weight362.92 g/mol
CAS Number338409-57-7
Chemical StructureChemical Structure

The mechanism of action for this compound involves its interaction with specific biological targets, potentially inhibiting certain enzymes or receptors. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving clinical strains of bacteria, it has been shown to inhibit biofilm formation and bacterial growth effectively. For instance:

  • Activity Against Staphylococcus aureus : The compound demonstrated bacteriostatic effects at concentrations as low as 1 µg/mL, significantly reducing bacterial counts after 24 hours of incubation .
  • Comparative Efficacy : In a study comparing derivatives of related compounds, those with structural modifications similar to this compound showed enhanced antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

  • Cell Line Studies : The compound was tested on HeLa (cervical cancer) and SKOV-3 (ovarian cancer) cells, revealing IC50 values below 10 µg/mL for several derivatives, indicating strong cytotoxic effects .
  • Mechanistic Insights : The anticancer effects are attributed to the induction of apoptosis in cancer cells through mitochondrial pathways, which involve the activation of caspase-3 .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • Researchers evaluated various derivatives for their ability to inhibit biofilm formation in clinical strains.
    • Results indicated that modifications in the structure could enhance activity against specific pathogens .
  • Anticancer Activity Assessment :
    • A series of tests on different cancer cell lines showed that compounds similar to this compound had varying degrees of efficacy.
    • Notably, derivatives with specific substitutions exhibited IC50 values significantly lower than standard chemotherapeutics .

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